3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid
Overview
Description
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid is a cyclic ketone . It is a key intermediate in the biosynthesis of pyrethrins, which are natural insecticides that accumulate to high concentrations in pyrethrum (Chrysanthemum cinerariaefolium) flowers .
Synthesis Analysis
The biosynthesis of pyrethrins involves ester linkage between an acid moiety (chrysanthemoyl or pyrethroyl, synthesized via the mevalonic acid pathway from glucose), and an alcohol (pyrethrolone). Pyrethrolone is generated from this compound, which originates from α-linolenic acid via the jasmonic acid biosynthetic cascade .Molecular Structure Analysis
The molecular formula of this compound is C11H16O3 . Its average mass is 196.246 Da and its mono-isotopic mass is 196.10994 Da .Chemical Reactions Analysis
The production of this compound in the fungus Aspergillus oryzae has been reported . The first four genes in the jasmonic acid biosynthetic cascade, encoding lipoxygenase 2, allene-oxide synthase, allene-oxide cyclase 2, and 12-oxophytodienoic acid reductase 3, were amplified from an Arabidopsis thaliana cDNA library, cloned in a purpose-built fungal multigene expression vector, and expressed in Aspergillus oryzae .Scientific Research Applications
Identification in Fungal Cultures
3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid, a hydroxylated cyclopentane fatty acid of the jasmonic acid type, has been identified in the culture filtrate of the fungus Botryodiplodia theobromae. This discovery expands the known diversity of jasmonic acid derivatives produced by fungi (Miersch et al., 1991).
Role in Plant Metabolism
The metabolism of this compound has been studied in potato plants, where it was fed to cultures of potato single-node stems. The study suggested that the metabolism of this compound leads to specific glucopyranosyloxyjasmoic acids, indicating its role in plant metabolic pathways (Matsuura & Yoshihara, 2003).
Jasmonates and Plant Responses
This compound is part of a group of jasmonates and related compounds that have been found in various fungi, like Fusarium oxysporum. Jasmonates are known for their role in plant stress responses and developmental processes (Miersch et al., 1999).
Bioassay Applications
In a study using the Bryonia dioica tendril-coiling assay, this compound was among those analyzed for biological activities. The study highlighted the specificity of jasmonate and coronatine analogs in eliciting plant responses, underscoring the significance of this compound in plant bioassays (Blechert et al., 1999).
Enzymatic Synthesis
Research has also explored the enzymatic synthesis of jasmonic acid precursors, including this compound. The work has focused on producing these compounds in their biologically relevant configurations, which is crucial for understanding their roles in jasmonate biosynthesis (Zerbe et al., 2007).
Future Directions
The production of 3-Oxo-2-(2-pentenyl)cyclopentane-1-butanoic acid in the fungus Aspergillus oryzae represents a step towards the heterologous production of pyrethrins in fungi . This could potentially provide a cheaper and more environmentally friendly method for the production of natural pyrethrins .
Properties
IUPAC Name |
4-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-7-12-11(9-10-13(12)15)6-5-8-14(16)17/h3-4,11-12H,2,5-10H2,1H3,(H,16,17)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQJNKFFJNUFNY-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC1C(CCC1=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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